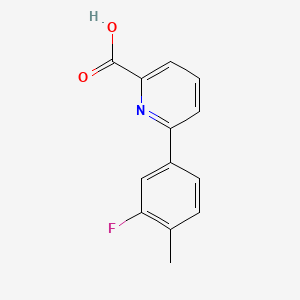

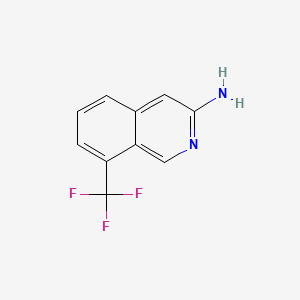

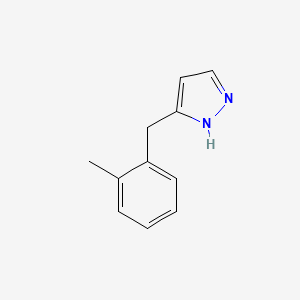

![molecular formula C8H7N3O3S B578374 1-Methyl-7-(methylthio)-1H-pyrimido-[4,5-d][1,3]oxazine-2,4-dione CAS No. 1253789-15-9](/img/structure/B578374.png)

1-Methyl-7-(methylthio)-1H-pyrimido-[4,5-d][1,3]oxazine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of aminopyrimidines with carboxylic anhydrides or acid chlorides . The acetyl methyl group and the amide carbonyl moiety are typically involved in the cyclization .Molecular Structure Analysis

The molecular structure of “1-Methyl-7-(methylthio)-1H-pyrimido-[4,5-d][1,3]oxazine-2,4-dione” likely includes a pyrimido[4,5-d][1,3]oxazine ring, which is a heterocyclic ring containing one oxygen and one nitrogen atom .Scientific Research Applications

Synthesis and Functionalization

Studies have been conducted on the synthesis and functionalization of related pyrimidine and oxazine derivatives, highlighting the diverse chemical reactions these compounds can undergo and their potential for further chemical modifications. For example, the synthesis of 8-methyl-2H-pyrimido[2,1-c][1,2,4]triazine-3,6(1H,4H)-dione from 6-methyl-2-methylthio-4-oxopyrimidin-3(4H)-yl)acetohydrazide showcases the cyclization processes and subsequent functionalization to yield thioxo compounds and S-alkyl derivatives upon reaction with primary and secondary amines (Jakubkienė et al., 2012).

Ring Transformation to Pyrimidines

Research on the transformation of oxazine derivatives to pyrimidines provides insight into the reactivity and versatility of these compounds. The treatment of certain oxazine diones with nucleophiles such as sodium azide and primary aliphatic amines has been shown to cause ring transformations, yielding barbituric acids, indicating a pathway for generating pyrimidine systems from oxazine precursors (Yogo, Hirota, & Senda, 1981).

Biological Activity

Although specific studies directly addressing the biological activities of 1-Methyl-7-(methylthio)-1H-pyrimido-[4,5-d][1,3]oxazine-2,4-dione are not found, related research on oxazine and pyrimidine derivatives has explored their potential biological effects. For instance, the synthesis and evaluation of 5-fluoro- and 5-methyl-1,3-oxazine-2,6(3H)-dione have been investigated for their inhibitory activity against bacterial strains and leukemia cells, providing a foundational understanding of the antimicrobial and anticancer potential within this chemical class (Bobek, Kuhar, & Bloch, 1979).

Chemical Transformations and Reactions

The chemical transformations of pyrimidine and oxazine derivatives reveal the scope for generating diverse compounds with varied functionalities. For instance, the conversion of certain pyrimidine diones under specific conditions to yield new compounds indicates the potential for chemical innovation and the creation of novel substances with potentially useful properties (Dabiri, Arvinnezhad, Khavasi, & Bazgir, 2007).

Future Directions

The future directions for research on “1-Methyl-7-(methylthio)-1H-pyrimido-[4,5-d][1,3]oxazine-2,4-dione” could include further exploration of its synthesis, chemical properties, and potential applications. Given the importance of heterocyclic compounds in drug discovery , this compound could be of interest in the development of new pharmaceuticals.

properties

IUPAC Name |

1-methyl-7-methylsulfanylpyrimido[4,5-d][1,3]oxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3S/c1-11-5-4(6(12)14-8(11)13)3-9-7(10-5)15-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBLROZWZMBUFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC=C2C(=O)OC1=O)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

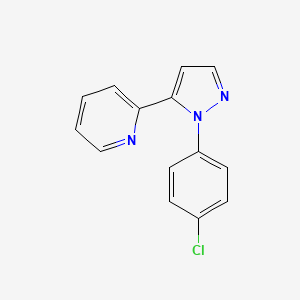

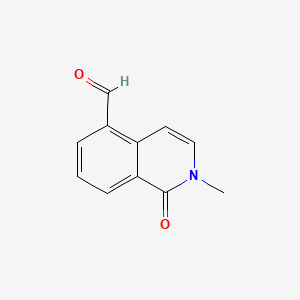

![7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B578295.png)

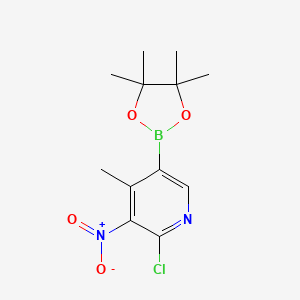

![6-Methyl-2-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B578306.png)